molecular formula C8H8Cl2O B175597 3,4-Dichlorophenetole CAS No. 17847-54-0

3,4-Dichlorophenetole

Cat. No.: B175597
CAS No.: 17847-54-0
M. Wt: 191.05 g/mol
InChI Key: XNQPWFQUTKAKMD-UHFFFAOYSA-N
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Description

3,4-Dichlorophenetole: is an organic compound with the molecular formula C8H8Cl2O It is a derivative of benzene, where two chlorine atoms and one ethoxy group are substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dichlorophenetole can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods: Industrial production methods for this compound typically involve the chlorination of ethoxybenzene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichlorophenetole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4-Dichlorophenetole has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 3,4-Dichlorophenetole exerts its effects involves its interaction with molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate can then react further to form various substituted benzene derivatives .

Comparison with Similar Compounds

Uniqueness: The presence of both chlorine atoms and an ethoxy group allows for a diverse range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1,2-dichloro-4-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQPWFQUTKAKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70607267
Record name 1,2-Dichloro-4-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70607267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17847-54-0
Record name 1,2-Dichloro-4-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70607267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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